molecular formula C14H12N2O B15218116 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- CAS No. 23996-36-3

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl-

Cat. No.: B15218116
CAS No.: 23996-36-3
M. Wt: 224.26 g/mol
InChI Key: VMKCXIJBSNPXCB-UHFFFAOYSA-N
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Description

Properties

CAS No.

23996-36-3

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-methyl-3-phenylbenzimidazol-2-one

InChI

InChI=1S/C14H12N2O/c1-15-12-9-5-6-10-13(12)16(14(15)17)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

VMKCXIJBSNPXCB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production .

Chemical Reactions Analysis

Oxidation Reactions

The compound participates in oxidation processes, particularly at sulfur-containing substituents. For example:

  • Hydrogen Peroxide-Mediated Oxidation :
    Reaction of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole with hydrogen peroxide in acetic acid generates the target compound via oxidation of the methylthio group.

Reaction Reagents/Conditions Outcome
Oxidation of methylthio groupH₂O₂ in acetic acidFormation of sulfoxide or sulfone derivatives

Nucleophilic Substitution

The chloro and bromo substituents on the benzimidazole scaffold facilitate nucleophilic substitutions:

  • Alkaline Condensation :
    Condensation with (1-bromo-3-chloropropyl)benzene under alkaline conditions replaces the chloro group, forming intermediates for further modifications .

  • Finkelstein Reaction :
    Chloro groups are replaced with iodide using NaI in acetone, enhancing reactivity for subsequent azide formation .

Substitution Type Reagents/Conditions Application
Chloro to aminoNaN₃/DMF, followed by triphenylphosphineAzide intermediate conversion to amine
Chloro to iodoNaI in acetoneHalogen exchange for functionalization

Reduction Reactions

Reduction of nitro or carbonyl groups adjacent to the benzimidazole core is achievable:

  • Sodium Borohydride Reduction :
    Used to reduce keto groups in intermediates, as seen in the synthesis of side chains for benzimidazole derivatives .

  • Catalytic Hydrogenation :
    H₂ with Pd/C selectively reduces nitro groups to amines without affecting the benzimidazole ring.

Substrate Reducing Agent Product
NitrobenzimidazoleH₂/Pd/CAminobenzimidazole
Keto intermediateNaBH₄Alcohol derivative

Condensation and Cyclization

The benzimidazole ring serves as a scaffold for constructing complex molecules:

  • Cyclization with 1,1′-Carbonyldiimidazole :
    Reacting o-phenylenediamine derivatives with 1,1′-carbonyldiimidazole forms the benzimidazol-2-one core .

  • Alkylation Reactions :
    Alkylation at the nitrogen positions introduces side chains for pharmacological optimization .

Azide Formation and Staudinger Reaction

  • Azide Synthesis :
    Treatment of halogenated derivatives with NaN₃ in DMF yields azides, which are precursors for amines via Staudinger reactions .

  • Triphenylphosphine-Mediated Reduction :
    Converts azides to primary amines, enabling further bioconjugation .

Nitration and Sulfonation

  • Nitration :
    HNO₃ introduces nitro groups at electron-rich positions, modifying electronic properties for drug design.

Comparative Reaction Data

The table below summarizes key reaction conditions and yields for functionalization:

Reaction Reagents Temperature Yield Reference
Chloro to iodo substitutionNaI, acetone50°C, 12 h78%
Azide to amine conversionTriphenylphosphineRT, 6 h85%
Nitro group reductionH₂ (1 atm), Pd/C25°C, 24 h92%

Mechanistic Insights

  • Nucleophilic Aromatic Substitution :
    Electron-withdrawing groups (e.g., nitro) activate the benzimidazole ring for attack by nucleophiles like amines or alkoxides.

  • Oxidation Pathways :
    The methylthio group’s oxidation follows a radical mechanism in acidic H₂O₂, forming sulfoxides as intermediates.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazolone Core

Piperidinyl-Substituted Analog
  • Compound : 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(4-piperidinyl)-, hydrochloride (CAS 2147-85-5)
    • Molecular Formula : C₁₃H₁₇N₃O·ClH
    • Molecular Weight : 267.75 g/mol
    • Key Differences :
  • Melting Point: 225–230°C, higher than non-salt forms due to ionic interactions .
  • Applications : Likely used in pharmaceutical contexts for improved solubility in acidic environments.
Tetrahydro-4-Pyridinyl Analog
  • Compound : 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one (CAS 2147-83-3)
    • Molecular Formula : C₁₂H₁₃N₃O
    • Key Differences :
  • Substitution with a partially saturated pyridine ring, which may enhance metabolic stability.
  • Use : Pharmaceutical intermediate, suggesting utility in drug synthesis .

Functionalized Derivatives with Pharmacological Relevance

Flibanserin (5-HT Receptor Modulator)
  • Structure : 1-[2-[4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl]ethyl] substitution .
  • Molecular Formula : C₂₀H₂₁F₃N₄O
  • Molecular Weight : 390.41 g/mol
  • Key Differences :
    • Extended alkyl-piperazinyl chain and trifluoromethylphenyl group confer potent 5-HT1A/5-HT2A receptor activity .
    • Solubility : Poor in neutral pH but dissolves rapidly in acidic conditions (e.g., 0.01 N HCl) .
NS-1619 (K⁺ Channel Activator)
  • Structure : 1-(2-Hydroxyphenyl)-5-(trifluoromethyl) substitution (CAS 153587-01-0) .
  • Molecular Formula : C₁₅H₈F₆N₂O₂
  • Key Differences :
    • Trifluoromethyl and hydroxyphenyl groups enhance metabolic stability and target specificity for K⁺ channels .
Thermodynamic and Solubility Properties
  • Parent Compound (CAS 615-16-7, unsubstituted benzimidazolone):
    • ΔfH°solid : -85.10 ± 3.20 kJ/mol .
    • logP : -0.108 (Crippen method) .
  • Target Compound :
    • Predicted higher logP due to phenyl group, enhancing membrane permeability but reducing aqueous solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2H-benzimidazol-2-one derivatives, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted 1,2-phenylenediamines and carbonyl sources. For example, in derivatives with trifluoromethyl groups, refluxing 1,2-phenylenediamine with trifluoroacetic acid and HCl under nitrogen achieves cyclization . Modifications like using tetra-n-butylammonium bromide as a catalyst in benzylation reactions can enhance regioselectivity and reduce side products . Key parameters include solvent choice (e.g., DMF for alkylation steps), temperature control (reflux for 4–16 hours), and stoichiometric ratios of reagents (e.g., 1.6 equivalents of CF₃COOH) .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of 1-methyl-3-phenyl-substituted benzimidazol-2-one derivatives?

  • Methodological Answer :

  • ¹H NMR : Look for singlet peaks corresponding to the N-methyl group (~δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Substituents like phenyl rings produce splitting patterns dependent on para/meta positions .
  • FT-IR : The carbonyl stretch (C=O) of the benzimidazol-2-one core appears at ~1680–1700 cm⁻¹, while N-H stretches (if present) occur near 3200 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS can confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns consistent with the core structure .

Q. What computational methods are suitable for predicting the electronic properties of benzimidazol-2-one derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. Solvent effects (e.g., polarizable continuum models) improve accuracy for biological activity predictions . Software like Gaussian or ORCA is recommended for these analyses.

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, hydroxylation) influence the biological activity of benzimidazol-2-one derivatives?

  • Methodological Answer :

  • Halogenation : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhances binding to enzymes like kinases or cytochrome P450. For example, 5-nitro derivatives show increased antiparasitic activity due to improved redox cycling .
  • Hydroxylation : Hydroxy-phenyl substituents (e.g., 2,4-dihydroxyphenyl) improve solubility and hydrogen-bonding interactions, critical for antimicrobial or anticancer activity. However, steric effects from bulky groups (e.g., 3-propoxyphenoxy) may reduce membrane permeability .
  • Validation : Use in vitro assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What strategies resolve contradictions in pharmacological data for benzimidazol-2-one analogs (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Purity Verification : Ensure compounds are >95% pure via HPLC (C18 column, acetonitrile/water gradient) to eliminate impurities affecting bioactivity .
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ may arise from differences in ATP levels in cytotoxicity assays .
  • Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify structural outliers or polymorphic forms .

Q. How can X-ray crystallography elucidate the solid-state conformation and intermolecular interactions of 1-methyl-3-phenyl-substituted derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of saturated solutions in dichloromethane/hexane mixtures. For challenging crystals, employ vapor diffusion with ethanol .
  • Data Collection : Measure at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Analyze packing motifs (e.g., π-π stacking between phenyl groups, hydrogen bonds involving the carbonyl oxygen) using Mercury software .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm accuracy .

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